Triethoxymethylsilane

描述

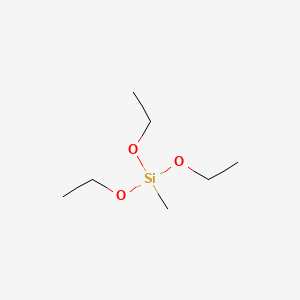

Structure

3D Structure

属性

IUPAC Name |

triethoxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDPFPXCZDNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25930-91-0 | |

| Record name | Methyltriethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25930-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042490 | |

| Record name | Triethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Silane, triethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.0 [mmHg] | |

| Record name | Methyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2031-67-6 | |

| Record name | Triethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N811L6SAVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Triethoxymethylsilane

Direct Synthesis Approaches

The direct synthesis, a variant of the Müller-Rochow process, involves the reaction of elemental silicon with an alcohol, in this case, ethanol (B145695), in the presence of a catalyst. mdpi.comgoogle.com This method is a cornerstone for the industrial production of various alkoxysilanes. The general reaction for Triethoxymethylsilane is:

Si + CH₃OH + 2C₂H₅OH → CH₃Si(OC₂H₅)₃ + H₂ (This is a simplified representation; the actual industrial process involves the reaction of silicon with ethanol, often leading to a mixture of products including triethoxysilane (B36694) and tetraethoxysilane, rather than directly incorporating a methyl group from methanol (B129727) in this manner. The more common direct synthesis for alkoxysilanes involves ethanol reacting with silicon to produce triethoxysilane and tetraethoxysilane). mdpi.comnih.gov

The direct process is typically conducted in slurry reactors where catalytically-activated silicon particles are suspended in a high-boiling, thermally stable solvent. google.com This setup facilitates mass transfer of the alcohol to the catalytic sites and efficient heat management. google.com

The efficacy of the direct synthesis of alkoxysilanes like Triethoxysilane heavily relies on the catalyst system employed. Copper-based catalysts are predominant in this process.

Primary Catalysts : The most common catalysts are copper compounds, including copper(I) chloride (CuCl), copper(II) oxide (CuO), copper(I) oxide (Cu₂O), and metallic copper (Cu). mdpi.com The choice of catalyst precursor can influence the reaction's initiation and stability. google.com For instance, the pretreatment of a CuCl/Si mixture can lead to the formation of a metallic Cu(0) phase and a Cu₃Si phase, which are active in the synthesis. mdpi.com

Nanosized Catalysts : The use of nanosized copper catalyst precursors has been shown to be particularly effective. google.com Their high surface area and smaller particle size (10 to 100 times smaller than conventional catalysts) allow for better dispersion on the silicon surface, leading to higher catalytic activity even at lower concentrations. google.com

Promoters : The reaction rate and selectivity can be significantly enhanced by the addition of promoters. Common promoters include zinc, tin, phosphorus, and aluminum. mdpi.com Cyanide compounds, such as copper(I) cyanide (CuCN), and organonitriles have also been identified as effective promoters, particularly for improving reaction stability and extending silicon conversion. google.com

Table 1: Catalyst Systems and Promoters in Direct Synthesis

| Catalyst Type | Examples | Role/Effect | Source |

|---|---|---|---|

| Primary Catalysts | Cu, CuCl, Cu₂O, CuO | Main catalytic agent for the reaction between silicon and alcohol. | mdpi.com |

| Nanosized Catalysts | Nanosized Cu, Cu₂O, CuCl | Higher efficiency and dispersion, effective at lower concentrations. | google.com |

| Promoters | Zn, Sn, P, Al | Increase reaction rate and selectivity. | mdpi.com |

| Stability Promoters | CuCN, Organonitriles | Extend reaction stability and silicon conversion. | google.com |

Optimizing the direct synthesis process is crucial for maximizing the yield and selectivity of this compound while ensuring operational stability. Key parameters include temperature, catalyst concentration, and reactor type.

Temperature : The reaction temperature significantly affects product selectivity. For example, pretreating a CuCl/Si mixture at 240–300 °C favors the formation of triethoxysilane, while higher pretreatment temperatures can increase selectivity towards the byproduct, tetraethoxysilane. mdpi.com

Catalyst Concentration : The concentration of the catalyst impacts the reaction rate, yield, and selectivity. An increase in catalyst concentration generally boosts the reaction activity and yield of triethoxysilane. researchgate.net However, excessively high concentrations (e.g., over 5% CuCl) can lead to a decrease in selectivity. researchgate.netcolab.ws

Reaction Environment : The process can be carried out in different reactor types, including fixed-bed and slurry reactors. mdpi.comgoogle.com In slurry-phase synthesis, maintaining the activated silicon in a well-dispersed state within a high-boiling solvent is key. google.com Mechanochemical methods, using a vibration reactor, have also been explored to achieve high silicon conversion without the need for promoters. osti.gov The use of express analysis methods like Raman spectroscopy can aid in real-time monitoring and optimization of the technological process. ejournal.by

Table 2: Influence of Process Parameters on Direct Synthesis

| Parameter | Optimal Range/Condition | Effect on Synthesis | Source |

|---|---|---|---|

| Pre-treatment Temperature | 240–300 °C | Favors higher selectivity towards triethoxysilane. | mdpi.com |

| Catalyst (CuCl) Content | ~5% | Balances high reaction activity with good selectivity. | researchgate.netcolab.ws |

| Silicon Conversion | Up to 95% | Achievable with optimized CuCl content (e.g., 10%). | colab.ws |

| Promoters (e.g., HF) | Addition of HF | Can maintain high selectivity throughout the reaction. | mdpi.com |

Indirect Synthetic Routes

Indirect methods for synthesizing this compound involve the chemical transformation of a silicon-containing precursor, most commonly through alcoholysis.

A prevalent indirect route is the alcoholysis of methyltrichlorosilane (B1216827) with ethanol. scispace.comwikipedia.org This reaction is a nucleophilic substitution where the ethoxy groups from ethanol replace the chlorine atoms on the silicon center. wikipedia.orgyoutube.com

This process yields this compound and hydrogen chloride (HCl) as a byproduct. scispace.com The removal of the corrosive HCl is a critical step to prevent side reactions and drive the reaction to completion. This is typically achieved by purging the reaction mixture with an inert gas like nitrogen or by adding a tertiary amine to neutralize the acid. scispace.com A simple and effective laboratory method involves the dropwise addition of methyltrichlorosilane to vigorously stirred ethanol at room temperature, followed by neutralization. scispace.com This method can achieve a product purity of around 91%. scispace.com

Besides methyltrichlorosilane, other precursors can be used to synthesize this compound.

Methyldichlorosilane (B44661) : One alternative involves using methyldichlorosilane (CH₃SiHCl₂) as the starting material. google.com This precursor is noted to be significantly less expensive than methyltrichlorosilane, offering a potential cost reduction for industrial production. google.com The process involves reacting methyldichlorosilane with ethanol in the presence of a catalyst, followed by neutralization and rectification to obtain a high-purity product. google.com

Hydrosilanes : Alkoxysilanes can also be produced via the alcoholysis of organosilanes that contain a silicon-hydride (Si-H) bond. This reaction pathway requires the presence of a catalyst, such as a strong base. scispace.com

Co-precursor Systems : In materials science, this compound is often used as a co-precursor with other alkoxysilanes like tetraethoxysilane (TEOS) in sol-gel processes to synthesize hybrid materials and silica (B1680970) aerogels. researchgate.netarxiv.org For instance, water-soluble silsesquioxane-based nanoparticles can be synthesized through the hydrolytic co-condensation of a functionalized triethoxysilane precursor and TEOS. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of this compound.

Direct Synthesis Mechanism : The mechanism of the direct process is believed to involve the formation of active sites on the silicon surface. The copper catalyst reacts with silicon to create a copper-rich region, from which silylene species (a silicon atom with a free electron pair) are generated. mdpi.com These highly reactive silylenes then interact with ethanol. The key step is the formation of a Cu-Si complex that acts as the active site for the reaction with the alcohol. mdpi.comresearchgate.net

Alcoholysis Mechanism : The alcoholysis of chlorosilanes, such as methyltrichlorosilane, with an alcohol proceeds via a nucleophilic substitution (S_N2) mechanism at the silicon center. wikipedia.org The alcohol acts as a weak nucleophile, attacking the electrophilic silicon atom. youtube.com In each step, an ethanol molecule displaces a chloride ion, which is a good leaving group. This process repeats until all three chlorine atoms have been substituted by ethoxy groups. wikipedia.org The reaction is often accompanied by the formation of HCl gas. youtube.com

Role of Catalysts in Reaction Kinetics

The synthesis of this compound often involves catalysts to enhance reaction rates and selectivity. Copper-based catalysts are prominent in the direct synthesis from silicon and ethanol. mdpi.comgoogle.com The efficiency of these catalysts is influenced by several factors, including their chemical state (e.g., Cu, CuCl, Cu₂O, CuO), particle size, and the presence of promoters. mdpi.comresearchgate.net

In the direct synthesis of alkoxysilanes, copper catalysts are believed to react with silicon to form copper silicide (Cu₃Si) active sites. mdpi.comresearchgate.net For instance, in the reaction of silicon with ethanol, a composite catalyst of cupric oxide and cuprous oxide can be used. google.com The pretreatment of a CuCl/Si mixture is crucial; at 240–300 °C, the formation of this compound is favored, whereas higher temperatures (around 500 °C) promote the production of tetraethoxysilane. mdpi.comresearchgate.net This suggests that a Cu-Si-Cl complex likely serves as the active site for this compound formation, while metallic Cu⁰ is the active site for tetraethoxysilane. researchgate.net The particle size of the catalyst also plays a role, with smaller CuCl particles showing higher catalytic activity towards this compound. mdpi.comresearchgate.net

Palladium catalysts are employed in the silylation of aryl halides with triethoxysilane. A system using palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂) activated by 2-(di-tert-butylphosphino)biphenyl (B1301956) has been developed for the silylation of aryl bromides and iodides, expanding the scope of this synthetic route. acs.org Platinum catalysts are effective for the hydrosilylation of olefins with triethoxysilane. acs.org For example, platinum(0) nanoparticles encapsulated in a sol-gel matrix of methyltriethoxysilane have been used for this purpose. acs.org

The choice of catalyst can significantly direct the reaction toward the desired product. Promoters such as zinc, tin, and phosphorus can be added to copper catalysts to increase the reaction rate and improve selectivity. mdpi.com

Table 1: Catalysts in this compound Synthesis

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Copper (CuCl, Cu₂O, CuO) | Direct Synthesis (Silicon + Ethanol) | Forms active Cu₃Si sites. Pretreatment temperature influences selectivity between this compound and tetraethoxysilane. | mdpi.comresearchgate.net |

| Palladium(0) / Phosphine Ligand | Silylation of Aryl Halides | Effective for silylating both aryl iodides and the less reactive aryl bromides. | acs.org |

| Platinum (e.g., Pt(0) nanoparticles) | Hydrosilylation of Olefins | Catalyzes the addition of the Si-H bond across a C=C double bond. | acs.org |

| Zirconium-based catalyst (Zr(OEt)₄) | Synthesis of Diethyl Carbonate | Catalyzes the reaction between CO₂ and 3-(triethoxysilyl)propyl isocyanate. | rsc.orgrsc.org |

Influence of Reaction Conditions (e.g., Temperature, Solvents)

Reaction conditions, particularly temperature and the choice of solvent, are critical variables that significantly impact the synthesis and subsequent reactions of this compound.

Temperature:

Temperature control is essential for directing the selectivity of the synthesis and managing reaction kinetics. In the direct synthesis of this compound from silicon and ethanol using a copper catalyst, the reaction is typically carried out at temperatures at or above 280 °C in a high-boiling siloxane liquid. mdpi.com However, the pretreatment temperature of the catalyst-silicon mixture has a profound effect on product distribution. Pretreatment of a CuCl/Si mixture at 240–300 °C favors the formation of this compound with about 80% selectivity. mdpi.comresearchgate.net Increasing this pretreatment temperature to 500 °C shifts the selectivity towards tetraethoxysilane (above 92%). mdpi.com

In another synthetic approach starting from methyldichlorosilane and absolute ethanol, the reaction temperature is carefully controlled in stages. Initially, the temperature is maintained at 42 ± 1 °C, and then raised to 60 ± 1 °C to continue the reaction. google.com This staged temperature profile helps to control the generation of hydrogen chloride as a byproduct. google.com For the hydrolysis of methyltriethoxysilane (a related compound), higher temperatures generally promote the reaction rate, as expected from Arrhenius kinetics. researchgate.netresearchgate.net

Solvents:

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction mechanism. In the hydrolysis of methyltriethoxysilane, the reaction rate constant was found to be five times higher in methanol than in ethanol. researchgate.net The choice of solvent (e.g., methanol, ethanol, 1,4-dioxane, acetone) significantly affects the kinetics of the hydrolysis reaction. researchgate.net This is often attributed to factors like hydrogen-bonding characteristics and "hydrophobic interactions". researchgate.netresearchgate.net

In the synthesis of 3-(azidopropyl)triethoxysilane (B1591837) from 3-chloropropyltriethoxysilane, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used to dissolve the sodium azide (B81097) reactant and facilitate the nucleophilic substitution. The reaction can be accelerated by slightly elevated temperatures (e.g., 50-60°C). The intricate processes of hydrolysis and condensation are influenced by a variety of factors including the solvent, which can affect the stability of intermediates like silanols through hydrogen bonding. scispace.comacs.org

Table 2: Influence of Reaction Conditions on this compound Synthesis

| Parameter | Reaction | Effect | Reference |

|---|---|---|---|

| Temperature | Direct Synthesis (CuCl/Si) | Pretreatment at 240–300 °C favors this compound; 500 °C favors tetraethoxysilane. | mdpi.comresearchgate.net |

| Temperature | Methyldichlorosilane + Ethanol | Staged temperature control (42°C then 60°C) minimizes byproducts. | google.com |

| Temperature | Hydrolysis of MTES | Higher temperatures increase the rate of hydrolysis. | researchgate.netresearchgate.net |

| Solvent | Hydrolysis of MTES | Reaction rate is significantly faster in methanol compared to ethanol, acetone, or 1,4-dioxane. | researchgate.net |

| Solvent | Synthesis of Azido-Silanes | Polar aprotic solvents (DMF, DMSO) are used to dissolve nucleophiles like sodium azide. |

Hydrolysis and Condensation Kinetics in Triethoxymethylsilane Systems

Fundamental Hydrolysis Mechanisms

The hydrolysis of triethoxymethylsilane involves the cleavage of the silicon-alkoxide bond (Si-OEt) and the formation of a silicon-hydroxyl bond (Si-OH), with the concomitant release of ethanol (B145695). This reaction can be catalyzed by either acids or bases, and can also proceed, albeit much more slowly, under neutral conditions.

The rate of acid-catalyzed hydrolysis is influenced by the steric and inductive effects of the substituents on the silicon atom. Generally, in acidic media, the rate of hydrolysis increases with increasing electron-donating alkyl substitution on the silicon atom unm.edu. The reaction rate is also significantly affected by the pH, with a higher concentration of hydronium ions leading to a faster reaction unm.edu. The activation energy for the acid-catalyzed hydrolysis of organotriethoxysilanes can vary; for instance, the activation energy for methyltriethoxysilane (MTES) has been reported to be in the range of 11 to 16 kcal mol⁻¹ nih.gov. For 3-cyanopropyl triethoxysilane (B36694) (CTES), the activation energy in an acidic medium was found to be 58 kJ mol⁻¹ researchgate.net.

The general scheme for acid-catalyzed hydrolysis is as follows:

Protonation: ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: ≡Si-O⁺(H)R + H₂O → ≡Si-OH + ROH + H⁺

Under acidic conditions, the subsequent condensation reactions are generally slower than hydrolysis, which can lead to the formation of less branched, more polymeric gel networks unm.edu.

In alkaline media, the hydrolysis of this compound proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom nih.govunm.edu. This attack forms a pentacoordinate silicon intermediate, which then rearranges to displace an ethoxide ion (⁻OEt), forming a silanol (B1196071) group nih.gov. The ethoxide ion subsequently abstracts a proton from a water molecule to form ethanol and regenerate the hydroxide catalyst.

The reaction mechanism is generally considered to be an Sₙ2-Si type, involving a penta- or hexavalent intermediate or transition state nih.gov. In contrast to acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis tends to decrease with increasing steric bulk of the alkyl groups attached to the silicon atom unm.edu. The activation energy for the base-catalyzed hydrolysis of CTES has been reported to be 20 kJ mol⁻¹ researchgate.net.

The general scheme for base-catalyzed hydrolysis is as follows:

Nucleophilic Attack: ≡Si-OR + OH⁻ → [≡Si(OH)(OR)]⁻

Displacement: [≡Si(OH)(OR)]⁻ → ≡Si-OH + ⁻OR

Protonation: ⁻OR + H₂O → ROH + OH⁻

Under basic conditions, condensation reactions are typically faster than hydrolysis, especially for the more hydrolyzed species, which leads to the formation of more highly branched, particulate, or colloidal silica (B1680970) structures unm.edu.

Under neutral pH conditions (around pH 7), the hydrolysis of alkoxysilanes, including this compound, is generally very slow researchgate.netafinitica.comgelest.com. The reaction rate is at a minimum around this pH unm.eduafinitica.com. In the absence of an external catalyst, the reaction relies on the neutral water molecule as the nucleophile, which is significantly less reactive than a hydroxide ion, and the concentration of hydronium ions is too low for efficient protonation of the alkoxy group.

While slow, hydrolysis can still occur, particularly in the presence of high water concentrations or upon prolonged reaction times. The mechanism is thought to involve the direct nucleophilic attack of water on the silicon atom. However, for practical applications, the hydrolysis of this compound is almost always catalyzed by the addition of an acid or a base to achieve reasonable reaction rates nih.gov. Some specific organofunctional silanes, such as aminosilanes, can exhibit autocatalysis, leading to faster hydrolysis under neutral conditions, but this is not a characteristic of this compound researchgate.net.

The molar ratio of water to silane (B1218182) (r) is a critical parameter that significantly influences the kinetics of hydrolysis and the structure of the resulting polysiloxane network nih.gov. Stoichiometrically, three moles of water are required to hydrolyze one mole of this compound completely.

Increasing the water concentration generally leads to an increase in the hydrolysis rate up to a certain point nih.gov. A higher concentration of water, as a reactant, shifts the equilibrium towards the formation of silanols. However, an excessive amount of water can lead to phase separation due to the limited solubility of the non-polar alkoxysilane in the highly polar aqueous medium, which can, in turn, inhibit the reaction nih.gov. The use of a co-solvent is common to mitigate this issue.

The water/silane ratio also has a profound effect on the structure of the final product, particularly in acid-catalyzed systems. Low water-to-silane ratios tend to produce more linear or weakly branched polymers, as the condensation reactions may begin before hydrolysis is complete unm.edu. Conversely, high water-to-silane ratios promote more complete hydrolysis before significant condensation occurs, leading to more highly branched and cross-linked structures unm.edu. In neutral or basic media, the effect of the water content on the final structure is less pronounced nih.gov.

| Water/Silane Ratio (r) | Effect on Hydrolysis Rate | Effect on Product Structure (Acidic Media) |

| Low (r < 3) | Slower rate, incomplete hydrolysis | Linear or weakly branched polymers |

| Stoichiometric (r = 3) | Faster rate, more complete hydrolysis | Intermediate branching |

| High (r > 3) | Increased rate, favors complete hydrolysis | Highly branched, cross-linked networks |

The choice of solvent plays a crucial role in the hydrolysis of this compound by influencing the miscibility of the reactants (silane and water) and by affecting the reaction mechanism and rates researchgate.netacs.orgresearchgate.net. Ethanol is a commonly used co-solvent as it is miscible with both the silane and water, and is also a product of the reaction researchgate.net.

The type of solvent, whether protic (e.g., alcohols) or aprotic (e.g., dioxane, DMF), can have a significant impact. Protic solvents can participate in hydrogen bonding with the reactants and intermediates, which can either stabilize transition states or hinder reactions depending on the conditions researchgate.net. For instance, in alkaline media, solvents with a strong ability to form hydrogen bonds can affect the reactivity of water molecules researchgate.net.

Studies on methyltriethoxysilane (MTES) have shown that the hydrolysis rate is markedly affected by the solvent. In one study under alkaline conditions, the time for complete hydrolysis was significantly different in various solvents, with the order of reaction rate being methanol (B129727) > ethanol > dioxane > DMF acs.org. The faster rate in methanol compared to other alcohols is a commonly observed phenomenon researchgate.net. This is attributed to a combination of factors including solvent polarity and hydrogen-bonding characteristics researchgate.netresearchgate.net.

The polarity of the solvent can also influence the size of the resulting silica particles, with more polar solvents tending to produce smaller particles researchgate.net.

| Solvent | Type | General Effect on Hydrolysis Rate |

| Methanol | Protic | High |

| Ethanol | Protic | Moderate |

| n-Propanol | Protic | Lower than ethanol |

| Dioxane (DOX) | Aprotic | Lower than alcohols |

| Dimethylformamide (DMF) | Aprotic | Low |

The progress of the hydrolysis and condensation reactions of this compound can be effectively monitored in situ using spectroscopic techniques such as Fourier-transform infrared (FTIR) and silicon-29 nuclear magnetic resonance (29Si NMR) spectroscopy.

FTIR Spectroscopy: FTIR is a powerful tool for qualitatively and semi-quantitatively following the course of the reaction acs.orgresearchgate.net. The hydrolysis process can be tracked by observing the disappearance of absorption bands associated with the Si-O-C bonds of the ethoxy groups and the simultaneous appearance of bands corresponding to the Si-OH (silanol) groups and O-H stretching from water and ethanol. As condensation proceeds, the formation of siloxane (Si-O-Si) bonds can also be detected. For methyl-substituted silicas, the presence of the Si-CH₃ bond gives rise to distinct vibrational modes that can be clearly identified researchgate.net.

29Si NMR Spectroscopy: 29Si NMR spectroscopy is an exceptionally informative technique for studying the hydrolysis and condensation of alkoxysilanes as it allows for the identification and quantification of various silicon species present in the reaction mixture unavarra.esresearchgate.netresearchgate.netucsb.edu. The chemical shift of a 29Si nucleus is highly sensitive to its local chemical environment, specifically the number of hydroxyl groups and siloxane bridges attached to it unavarra.essci-hub.se.

For a triethoxysilane like this compound, the different species can be categorized using the T notation, where 'T' denotes a trifunctional silicon atom. The superscript indicates the number of siloxane bridges attached to the silicon atom.

The typical progression observed in 29Si NMR spectra during the hydrolysis of an organotriethoxysilane is the gradual disappearance of the initial precursor peak and the appearance of peaks corresponding to the partially and fully hydrolyzed species. Subsequently, as condensation begins, new peaks corresponding to dimeric and larger oligomeric species with siloxane bonds appear at different chemical shifts unavarra.esresearchgate.net. This allows for a detailed kinetic analysis of both the hydrolysis and early condensation steps unavarra.estandfonline.com. For example, the chemical shift for methyltriethoxysilane (MTEOS) is around -42.7 ppm, and as hydrolysis proceeds, new peaks for the hydrolyzed species will appear at different positions unavarra.es.

| Silicon Species Notation | Description | Typical 29Si NMR Chemical Shift Range (ppm) |

| T⁰ | RSi(OR)₃ (unhydrolyzed precursor) | -40 to -50 |

| T⁰(OH) | RSi(OR)₂(OH) (singly hydrolyzed) | Varies, shifted from T⁰ |

| T⁰(OH)₂ | RSi(OR)(OH)₂ (doubly hydrolyzed) | Varies, shifted from T⁰(OH) |

| T⁰(OH)₃ | RSi(OH)₃ (fully hydrolyzed) | Varies, shifted from T⁰(OH)₂ |

| T¹ | RSi(OSi≡)(OR)₂ (condensed, unhydrolyzed) | -50 to -60 |

| T² | RSi(OSi≡)₂(OR) (doubly condensed) | -60 to -70 |

| T³ | RSi(OSi≡)₃ (fully condensed) | -70 to -80 |

Note: The exact chemical shifts can vary depending on the specific R group, solvent, and other experimental conditions.

Condensation Reaction Mechanisms

The condensation of this compound follows its initial hydrolysis, where ethoxy groups are replaced by hydroxyl groups to form silanols. These silanol intermediates are then reactive towards condensation, a process that leads to the formation of larger molecular structures.

Formation of Siloxane Bridges (Si-O-Si)

The cornerstone of the condensation process is the formation of siloxane bridges (Si-O-Si). This occurs through one of two primary condensation reactions: a water-producing condensation or an alcohol-producing condensation nih.gov.

Water Condensation : Two silanol (Si-OH) groups react with each other to form a siloxane bridge and a water molecule.

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation : A silanol group (Si-OH) reacts with a residual ethoxy group (Si-OEt) to form a siloxane bridge and an ethanol molecule.

≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

These reactions transform the initial monomeric silanols into dimers, oligomers, and eventually a cross-linked polysiloxane network researchgate.net. The mechanism is generally proposed to be a nucleophilic substitution (Sₙ2-Si) where the oxygen of a silanol group attacks the silicon atom of another molecule, leading to the elimination of water or ethanol nih.gov.

Kinetics of Condensation versus Hydrolysis

The rates of hydrolysis and condensation are not independent and are significantly influenced by reaction conditions. Generally, under acidic conditions, the rate of hydrolysis is substantially faster than the rate of condensation scispace.com. This disparity leads to the rapid formation and accumulation of silanol intermediates, primarily methylsilanetriol [MeSi(OH)₃] and its dimer [(OH)₂(Me)SiOSi(Me)(OH)₂] scispace.com.

Conversely, in alkaline environments, the condensation reaction is significantly accelerated researchgate.net. Studies on methyltriethoxysilane (MTES) have shown that low molecular weight hydrolysis products can remain stable in an aqueous medium for extended periods (e.g., over 40 days), which suggests that the subsequent condensation processes that form a polymer network are slow under certain conditions scispace.com. This kinetic behavior is crucial for applications where a high concentration of reactive hydroxyl groups is desired over a longer timeframe scispace.com.

| Condition | Relative Rate of Hydrolysis | Relative Rate of Condensation | Primary Outcome |

|---|---|---|---|

| Acidic (pH < 4) | Fast | Slow | Accumulation of silanol monomers and small oligomers |

| Near Neutral (pH ≈ 6-7) | Slowest | Slowest | Very slow overall reaction |

| Alkaline (pH > 7) | Fast | Very Fast | Rapid formation of polysiloxane networks |

Role of pH in Condensation Rate

The pH of the reaction medium is one of the most critical parameters governing the rate and mechanism of condensation researchgate.net. The condensation rate of trisilanols, such as the hydrolyzed form of this compound, exhibits a minimum around pH 4 ingentaconnect.com.

In acidic medium (pH < 4) : The condensation reaction is acid-catalyzed. A silanol group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another neutral silanol group nih.gov. This leads to the formation of less branched clusters nih.gov.

In alkaline medium (pH > 7) : The reaction is base-catalyzed. A silanol group is deprotonated to form a silonate anion (≡SiO⁻). This potent nucleophile then attacks a neutral silanol molecule nih.gov. This mechanism is generally faster than the acid-catalyzed route and tends to produce more highly branched and condensed clusters nih.govresearchgate.net.

The stability of silanol intermediates is therefore highly pH-dependent. Acidic conditions favor the existence of stable silanols by slowing the condensation rate, while alkaline conditions promote rapid conversion to siloxane networks researchgate.netplu.mx.

Formation of Oligosiloxanes and Polysiloxanes

The condensation of hydrolyzed this compound is a stepwise process that begins with the formation of low molecular weight oligomers. Initially, monomers condense to form dimers, which can then react with other monomers or dimers to form trimers and higher-order linear or cyclic oligosiloxanes scispace.com.

²⁹Si NMR studies on methyltriethoxysilane have shown that in the early stages of the reaction, the system is dominated by the monomer, dimer, and trimer species scispace.com. The progression from these small oligosiloxanes to a high-molecular-weight, cross-linked polysiloxane network can be a slow process, as evidenced by the persistence of these oligomeric species over many days scispace.com. Trifunctional silanes like this compound are precursors to polysilsesquioxanes, which have a general formula of (RSiO₁.₅)ₙ and can form various structures, including linear, ladder, or cage-like configurations sci-hub.boxresearchgate.net. The final structure is heavily dependent on the reaction conditions used during the condensation process sci-hub.box.

Theoretical and Computational Studies on Hydrolysis and Condensation

To gain deeper insight into the reaction mechanisms at a molecular level, theoretical and computational methods are employed. These studies provide valuable data on reaction energetics and pathways that are difficult to obtain experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the hydrolysis and condensation of alkoxysilanes. DFT calculations can be used to determine the activation energies of various reaction pathways, providing a theoretical basis for understanding reaction kinetics ncsu.edu.

A DFT study on the reaction of methyltriethoxysilane (MTES) hydrolysis products with a cellulose (B213188) surface simulated the condensation process. The study calculated the reaction energy barriers for different mechanisms, such as multilayer coating (vertical growth) versus horizontal grafting. The results indicated that while the reaction energy barriers were similar, the product of vertical growth was significantly lower in energy, suggesting that the silylation process favors a multilayer coating mechanism ncsu.edu.

| Reaction Pathway | Description | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Multilayer Coating (Vertical Growth) | Condensation of a free MTES hydrolysis product with a grafted silanol. | ~95 |

| Horizontal Grafting | Condensation between two adjacent grafted silanol groups. | ~98 |

These computational studies help elucidate the preferred reaction mechanisms. For instance, DFT can be used to analyze the electronic structure of the transition states in both acid- and base-catalyzed condensation, confirming the Sₙ2-Si mechanism with a pentacoordinate silicon intermediate nih.gov. Such theoretical insights are invaluable for controlling the structure and properties of the final polysiloxane materials ncsu.edu.

Transition State Theory in Reaction Pathway Analysis

Transition state theory (TST) is a fundamental concept in chemical kinetics used to explain the reaction rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a high-energy, transient species located at the saddle point of a potential energy surface. wikipedia.orgutdallas.edulibretexts.org The rate of the reaction is then determined by the rate at which this complex decomposes into products. youtube.com This theory is instrumental in understanding reaction mechanisms at a molecular level and calculating key thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). wikipedia.org

In the context of this compound (also known as methyltriethoxysilane, MTES), TST, often coupled with computational methods like Density Functional Theory (DFT), provides critical insights into the hydrolysis and condensation reaction pathways. ncsu.edu Theoretical studies have been conducted to investigate the silylation reaction of different MTES hydrolysis products on surfaces like cellulose. ncsu.edu By calculating the activation energies for various reaction steps, researchers can elucidate the most favorable pathways. ncsu.edu

Research has shown that while the initial, partially hydrolyzed product may have the lowest energy barrier for the initial grafting step, subsequent reaction steps must be considered. ncsu.eduresearchgate.net When analyzing the entire process of grafting and condensation, it has been found that hydrolysis products with two hydroxyl groups are more favorable for the growth of the organosilicon film on a surface. ncsu.eduresearchgate.net This is because the activation energy for dehydration reactions (condensation between two hydroxyl groups) tends to be lower than for deethanolization reactions (condensation between a hydroxyl and an ethoxy group). ncsu.edu

Table 1: Activation Energies for MTES Hydrolysis Product Reactions

| Reaction Type | Reactant | Environment | Activation Energy (kJ/mol) |

|---|---|---|---|

| Grafting | Initial Hydrolysis Product (MH0) | Ethanol Solution | 22.9 ncsu.edu |

| Deethanolization | Incomplete Hydrolysis Product | Ethanol Solution | > 22.9 ncsu.edu |

| Dehydration | Incomplete Hydrolysis Product | Ethanol Solution | Lower than Deethanolization ncsu.edu |

These theoretical investigations are crucial for controlling the reaction to favor the dominance of specific, more reactive hydrolysis products, thereby optimizing the modification of surfaces. ncsu.eduresearchgate.net

Molecular Dynamics Simulations of Silane Reactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical behavior of atoms and molecules in motion. youtube.com This technique allows researchers to model complex chemical processes, such as the hydrolysis and condensation of silanes, at an atomic scale. researchgate.net By using reactive force fields (like ReaxFF), MD simulations can model the formation and breaking of chemical bonds, providing insights into reaction dynamics, nucleation, and growth of polysiloxane networks. researchgate.netacs.orgphyschemres.org

Reactive MD simulations have been employed to study the formation of siloxane clusters and rings from alkoxysilane precursors in solution. researchgate.net These simulations can track the dynamic processes of monomer addition and cluster-cluster aggregation, which are two primary mechanisms for the growth of siloxanes. researchgate.net The simulations can also explore the impact of various factors on the rates of hydrolysis and condensation, including the chemical structure of the silane monomer and the composition of the solution. researchgate.net

In the context of this compound and similar compounds, MD simulations are used to investigate their interaction with surfaces, which is critical for their application as coupling agents and in surface modification. mdpi.com For example, simulations can model the deposition of alkyltrimethoxysilanes onto hydroxylated silica surfaces. acs.org These models help determine how factors like alkyl chain length and grafting density affect the formation and structure of the resulting monolayer. acs.org

A key aspect that can be studied with MD is the comparison between different grafting mechanisms for alkoxysilanes:

Direct condensation of the alkoxysilane with surface-bound silanols. acs.org

A two-step hydrolysis-condensation mechanism, where the silane first hydrolyzes in solution before condensing with the surface. acs.org

Simulations can also elucidate the behavior of different functional groups on the silane molecules at an interface. For instance, the orientation of silane molecules at a zinc oxide surface has been studied, revealing how polar head and tail groups interact with the surface and the surrounding solvent. researchgate.net This atomic-level detail is essential for understanding how to design silane molecules for specific applications and optimize interfacial properties in composite materials. mdpi.com

Table 2: Applications of Molecular Dynamics in Silane Reaction Studies

| Studied System | Simulation Focus | Key Findings |

|---|---|---|

| Alkoxysilanes in solution | Polycondensation, cluster formation | Observed monomer addition and cluster-cluster aggregation growth mechanisms. researchgate.net |

| Alkyltrimethoxysilanes on silica | Monolayer formation, grafting mechanisms | Contact angle of alkyl tails is dependent on grafting density. acs.org |

| Silane molecules at ZnO surface | Adsorption behavior and orientation | Orientation depends on the chemical nature and polarity of the tail group. researchgate.net |

| Silane coupling agents in composites | Interfacial microstructure and properties | Silane grafting can optimize interfacial bonding and mechanical properties. mdpi.com |

Analysis of Hydrolysis Products and their Reactivity

The hydrolysis of this compound (MTES) is a sequential process where the three ethoxy groups are progressively replaced by hydroxyl groups, forming various silanol species. acs.orgnih.gov This is followed by condensation reactions, where silanols react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, leading to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. scispace.comscielo.br The reactivity and distribution of these hydrolysis products are critical as they dictate the structure and properties of the final material. scispace.com

Several analytical techniques are employed to identify and quantify the transient intermediate products of silane hydrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a primary tool for this purpose. acs.orgnih.govscispace.comnih.gov It allows for the direct observation and quantification of the different silicon species in the reaction mixture, including the parent silane, partially hydrolyzed species (monomers with one, two, or three hydroxyl groups), and various condensation products (dimers, trimers, etc.). acs.orgscispace.com The chemical shift in the 29Si NMR spectrum provides information about the electronic density of the Si atoms, which changes with the degree of hydrolysis and condensation. acs.orgnih.gov

Studies on MTES have shown that at the initial stages of condensation, low molecular weight products like the monomeric methylsilanetriol [MeSi(OH)3] and its dimer [(OH)2(Me)SiOSi(Me)(OH)2] are dominant. scispace.com A notable finding is the high stability of these low molecular weight species, which can persist in an aqueous medium for extended periods (e.g., 40 days). scispace.com This indicates that the subsequent condensation processes that lead to a full polymer network can be slow, leaving a large number of reactive hydroxyl groups available for bonding to surfaces. scispace.com

The reactivity of the hydrolysis products is influenced by their structure. For instance, theoretical studies have concluded that incompletely hydrolyzed products, which contain both hydroxyl and ethoxy groups, have active hydroxyl oxygen atoms in an ethanol solution environment, making them more likely to undergo condensation via a dehydration reaction. ncsu.edu As mentioned previously, hydrolysis products with two hydroxyl groups have been identified as particularly favorable for the growth of organosilicon structures on surfaces. ncsu.eduresearchgate.net The presence of different functional groups affects the reaction pathways; for example, partially hydrolyzed silanes can graft onto a silica surface by eliminating ethanol. researchgate.net

Table 3: Common Hydrolysis and Early Condensation Products of this compound

| Product Name | Chemical Formula | Description |

|---|---|---|

| Methyltriethoxysilane (MTES) | MeSi(OEt)3 | Parent compound, unhydrolyzed monomer. |

| Dihydroxy(methyl)ethoxysilane | MeSi(OH)2(OEt) | Partially hydrolyzed monomer. |

| Methylsilanetriol | MeSi(OH)3 | Fully hydrolyzed monomer. scispace.com |

| 1,3-Dimethyl-1,1,3,3-tetrahydroxydisiloxane | [(OH)2(Me)SiOSi(Me)(OH)2] | Dimer formed from condensation of two fully hydrolyzed monomers. scispace.com |

The analysis of these products and their inherent reactivity is essential for controlling sol-gel processes and for designing effective surface treatments where the silane acts as a coupling agent. scispace.comgoogle.com

Triethoxymethylsilane in Sol Gel Processing and Material Synthesis

Sol-Gel Chemistry and Triethoxymethylsilane as a Precursor

The sol-gel process generally involves the hydrolysis and subsequent condensation of metal alkoxide precursors to form a colloidal suspension (sol), which then undergoes gelation to form a continuous three-dimensional network (gel). This compound, with its three hydrolyzable ethoxy groups and a non-hydrolyzable methyl group, plays a significant role in this process.

The formation of silica (B1680970) sol-gels using this compound as a precursor, often in conjunction with other silicon alkoxides like tetraethoxysilane (TEOS), follows a two-step reaction: hydrolysis and condensation.

Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OC2H5) of this compound are replaced by hydroxyl groups (-OH).

Si(CH₃)(OC₂H₅)₃ + 3H₂O → Si(CH₃)(OH)₃ + 3C₂H₅OH

Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol. This polymerization process leads to the formation of a porous silica network.

2Si(CH₃)(OH)₃ → (HO)₂(CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

The non-hydrolyzable methyl group (-CH₃) remains attached to the silicon atom, incorporating organic functionality directly into the inorganic silica network. This results in a hybrid material with modified properties compared to purely inorganic silica gels derived from precursors like TEOS.

This compound functions as a trifunctional crosslinker in the sol-gel process. The three ethoxy groups provide the sites for hydrolysis and subsequent condensation, allowing the molecule to form three-dimensional networks. When co-polymerized with tetrafunctional silanes like TEOS, this compound modifies the network structure by introducing terminal methyl groups. This can reduce the degree of crosslinking compared to a pure TEOS system, leading to a more flexible and less brittle material. The presence of the methyl group also imparts hydrophobicity to the resulting gel.

Several factors critically influence the kinetics of hydrolysis and condensation, and consequently the structure and properties of the final sol-gel material.

pH: The pH of the reaction medium is a crucial parameter. Under acidic conditions (low pH), the hydrolysis reaction is rapid, while the condensation reaction is slower, leading to weakly branched, polymer-like structures. unitbv.ro Conversely, under basic conditions (high pH), condensation is favored, resulting in the formation of more highly branched, particulate or colloidal silica particles. unitbv.ro For instance, silica gels prepared at pH 2 are typically microporous, whereas those synthesized at pH 10 tend to be mesoporous. researchgate.net The gelation time is also significantly affected by pH, with different gelation rates observed at varying pH levels. nih.gov

Temperature: Higher temperatures generally accelerate both hydrolysis and condensation rates. researchgate.netscispace.com This leads to a shorter gelation time. semanticscholar.org The temperature during the sol-gel process and subsequent thermal treatment (curing) can influence the final network structure, density, and porosity of the material. mdpi.com For example, increasing the curing temperature can lead to a more densified and crosslinked network. mdpi.com

Aging: After gelation, the gel is often aged in its mother liquor. During aging, several processes can occur, including further condensation (polycondensation), strengthening of the gel network, and textural changes such as coarsening (Ostwald ripening). The duration of the aging process can significantly impact the mechanical properties and porosity of the final xerogel or aerogel. researchgate.netresearchgate.net Studies on similar systems have shown a considerable increase in elastic modulus with aging time, which is attributed to the progressive condensation within the xerogel network. researchgate.net

| Factor | Effect on Sol-Gel Process with Alkoxysilanes |

| pH | Influences the relative rates of hydrolysis and condensation, affecting the final structure (polymeric vs. particulate). unitbv.ro |

| Temperature | Increases the reaction rates, leading to faster gelation and influencing the final network density. researchgate.netscispace.comsemanticscholar.org |

| Aging | Allows for further condensation and network strengthening, impacting the mechanical properties and porosity of the gel. researchgate.netresearchgate.net |

The morphology and structure of sol-gel derived materials can be tailored by carefully controlling the synthesis parameters. The choice of precursor, the water-to-alkoxide molar ratio, the type and concentration of the catalyst, and the solvent all play a role in determining the final properties of the material, such as particle size, pore size, and surface area. mdpi.comiosrjournals.org For instance, the use of templates, such as surfactants or polymers, can direct the formation of ordered mesoporous structures. nih.gov The concentration of the silicon precursor itself can affect the size and aggregation of the resulting nanoparticles. iosrjournals.org By manipulating these variables, it is possible to create a wide range of materials from dense films to highly porous aerogels with specific structural characteristics. rsc.org

Development of Hybrid Organic-Inorganic Materials

The incorporation of organic components into an inorganic matrix at the molecular level leads to the formation of hybrid materials that can exhibit a combination of properties from both constituents. This compound is a key building block for such materials due to its hybrid nature.

This compound can be integrated with organic polymers and matrices through various approaches to create hybrid materials with enhanced properties. The silane (B1218182) can be introduced into a polymer matrix either as a crosslinking agent or as a surface modifier for fillers.

One common method is the in-situ formation of the silica network within a polymer matrix. This involves swelling the polymer with a solution containing this compound, a catalyst, and water, followed by the sol-gel reaction within the polymer. This creates an interpenetrating polymer network (IPN) where the inorganic and organic phases are intimately mixed. kpi.ua

Covalent and Non-Covalent Interactions in Hybrid Materials

The integration of this compound into hybrid materials is governed by a combination of covalent and non-covalent interactions. These interactions are fundamental to the structure and properties of the resulting materials.

During sol-gel processing, the ethoxy groups of this compound undergo hydrolysis in the presence of water, typically catalyzed by an acid or base, to form silanol groups (Si-OH). These silanol groups are highly reactive and subsequently undergo condensation reactions with other silanol groups or unhydrolyzed ethoxy groups. This process results in the formation of strong, stable covalent siloxane bonds (Si-O-Si), which create the inorganic backbone of the hybrid material.

Furthermore, if the synthesis is performed on a substrate with surface hydroxyl groups (such as glass, metals, or other oxides), the silanol groups from the hydrolyzed this compound can condense with these surface groups. This reaction forms strong covalent Si-O-substrate bonds, ensuring robust adhesion of the silane-based material to the surface. acs.orgresearchgate.net For instance, at the interface with steel or aluminum, metallosiloxane bonds (e.g., Si-O-Fe or Si-O-Al) can be formed, which are critical for the performance of coatings. acs.orgresearchgate.net

Non-covalent interactions also play a crucial role. Before condensation, the silanol groups can form hydrogen bonds with surface hydroxyl groups on a substrate or with other silanol molecules. acs.org While weaker than covalent bonds, these interactions are important intermediates in the bonding process. The methyl group attached to the silicon atom is chemically inert during the sol-gel process but is central to imparting hydrophobicity through non-covalent means. This non-polar organic group creates a low-energy surface that reduces hydrogen bonding and shields the underlying polar inorganic network from interaction with water. researchgate.net

The interplay of these interactions is summarized in the table below.

| Interaction Type | Description | Role in Hybrid Material |

| Covalent | Formation of Si-O-Si bonds through condensation of silanol groups. | Creates the stable, three-dimensional inorganic silica network backbone. |

| Formation of Si-O-Substrate bonds with surface hydroxyl groups. | Ensures strong adhesion of the material to inorganic substrates like metal or glass. researchgate.net | |

| Non-Covalent | Hydrogen bonding between silanol groups and with the substrate. | Acts as an intermediate step before the formation of covalent bonds. acs.org |

| van der Waals forces and hydrophobic interactions from the methyl group. | Orients the non-polar methyl groups at the surface, reducing surface energy and imparting hydrophobicity. researchgate.net |

Application in Biocompatible Matrices and Biohybrids

The sol-gel process using alkyl-alkoxysilane precursors like this compound offers a versatile method for creating biocompatible matrices and biohybrid materials. nih.gov These materials are designed to interface with biological systems for applications such as tissue engineering, drug delivery, and biosensors. The ability to conduct the synthesis at or near room temperature allows for the encapsulation of sensitive biological molecules or even living cells. nih.gov

Biohybrid materials combine a non-living material component with a biological one to achieve enhanced functionality and biocompatibility. nih.govnih.gov Silane-based coatings are often used on metallic biomaterials to improve their corrosion resistance and biocompatibility. researchgate.net For example, aminosilanes like (3-aminopropyl)triethoxysilane (APTES) have been extensively studied for modifying the surfaces of titanium alloys used in implants to improve cell adhesion. researchgate.netnih.gov

While specific research on this compound in biohybrids is not as extensive as for functionalized silanes like APTES, the fundamental properties of the silica network it forms are relevant. A matrix derived from this compound results in a silica scaffold with surface methyl groups. The biocompatibility of such a matrix is a critical consideration. While silica itself is generally considered biocompatible, the surface chemistry imparted by the methyl groups can influence cellular interactions. researchgate.net The creation of a biohybrid scaffold often involves integrating extracellular matrix (ECM) components with a synthetic polymer or ceramic base to guide tissue remodeling and promote a favorable immune response. A this compound-derived matrix could potentially serve as the synthetic component in such a hybrid system, providing structural support.

Reinforcement Agents in Composite Materials

This compound and similar organosilanes function effectively as reinforcement agents or coupling agents in composite materials, particularly in polymer matrix composites (PMCs). researchgate.net They enhance the mechanical properties of the composite by improving the interfacial adhesion between the inorganic filler (e.g., glass fibers, silica particles, or metal oxides) and the organic polymer matrix. ohi-s.comraajournal.com

The mechanism of reinforcement involves a dual functionality. The hydrolyzable ethoxy groups of this compound react with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds. This process modifies the surface of the filler, changing it from hydrophilic to more hydrophobic due to the presence of the methyl group. mdpi.com This surface modification has two primary benefits:

Improved Dispersion: The now-hydrophobic filler surface is more compatible with a non-polar or less polar polymer matrix, which prevents the filler particles from agglomerating and allows for a more uniform dispersion throughout the polymer. sjp.ac.lk

Enhanced Adhesion: The organic methyl group can establish better non-covalent interactions (van der Waals forces) with the polymer chains. In cases where functional silanes are used, they can form covalent bonds with the polymer matrix, creating a strong chemical bridge across the interface. tandfonline.com

This improved interfacial bonding allows for more efficient stress transfer from the weaker polymer matrix to the stronger inorganic filler, resulting in a composite material with enhanced mechanical properties such as tensile strength, elastic modulus, and impact resistance. ohi-s.commdpi.com

The following table outlines research findings on the impact of silane treatment on the mechanical properties of composites.

| Composite System | Silane Used | Observed Improvement in Mechanical Properties |

| Polyimide/Graphene | (3-aminopropyl) triethoxysilane (B36694) (APTES) | Enhanced dispersion and compatibility, leading to significant improvement in tensile properties. tandfonline.com |

| Epoxy/3D Carbon Felts & Basalt Fibers | 3-aminopropyl triethoxy silane (APTES) | Increased toughness by enhancing adhesion between fibers and the epoxy matrix. researchgate.net |

| Polyurethane/Fly Ash | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Successfully attached to the filler surface, improving crosslink density, hardness, and compressive strength. mdpi.com |

| Silicone Rubber/Graphene Oxide & Carbon Nanotubes | 3-methacryloxypropyltrimethoxy silane (MPTMS) | Improved interfacial interaction between fillers and the rubber matrix, enhancing thermal and mechanical performance. rsc.org |

Fabrication of Coatings and Thin Films

This compound is a key precursor in the fabrication of functional coatings and thin films, primarily through the sol-gel method. These coatings are used to modify the surface properties of various substrates, providing benefits such as hydrophobicity and corrosion resistance.

Preparation of Hydrophobic Coatings

The creation of hydrophobic (water-repellent) surfaces is a major application of this compound. The process leverages the dual nature of the molecule. A sol is prepared by hydrolyzing this compound in a solvent (often an alcohol) with a controlled amount of water and a catalyst. During the subsequent coating and drying process, condensation reactions form a solid silica-based network.

The key to hydrophobicity lies in the non-hydrolyzable methyl groups. As the siloxane network forms, these non-polar methyl groups orient themselves towards the film-air interface. This orientation creates a surface with low free energy, which repels water. gelest.com A successful hydrophobic coating effectively shields the polar siloxane or substrate surface from interacting with water molecules. gelest.com The combination of this low surface energy with controlled surface roughness can lead to superhydrophobic properties, where water contact angles exceed 150°.

Application in Anti-Corrosion Coatings

Silane-based coatings are an effective, chromate-free alternative for protecting metals from corrosion. When a sol prepared from this compound is applied to a metal surface (e.g., aluminum, steel), it forms a dense, thin, and strongly adherent barrier film. nih.gov

The anti-corrosion mechanism is twofold:

Barrier Protection: The highly cross-linked siloxane (Si-O-Si) network forms a physical barrier that hinders the transport of corrosive species like water, oxygen, and chloride ions to the metal surface.

Adhesion: The silanol groups formed during hydrolysis react with the metal oxide layer on the substrate, creating strong covalent metallosiloxane (Si-O-Metal) bonds. researchgate.net This excellent adhesion prevents delamination of the coating and stops corrosive agents from penetrating the coating-substrate interface.

Research has shown that treating the surface of a powder coating with a sol of this compound can clog pores and pinholes, reducing water uptake and decreasing the likelihood of blistering and corrosion.

Thin Film Deposition Techniques (e.g., Dip-coating)

Once the this compound-based sol is prepared, it can be deposited onto a substrate using various techniques to form a thin film. Dip-coating is a widely used, simple, and effective method for this purpose. biolinscientific.com

The dip-coating process involves three main stages: unm.eduencyclopedia.pub

Immersion: The substrate is immersed into the sol at a constant speed.

Withdrawal: The substrate is pulled out of the sol at a controlled, constant speed. A thin layer of the sol adheres to the substrate's surface.

Drying/Evaporation: The solvent evaporates from the liquid film, leading to gelation as the condensation reactions continue, forming the solid thin film. A subsequent heat treatment (curing) may be applied to densify the film and remove residual organic compounds.

The thickness of the deposited film is highly controllable and is primarily determined by the withdrawal speed and the viscosity of the sol. biolinscientific.com The dip-coating technique is capable of producing uniform, high-quality films on substrates of various shapes and sizes. biolinscientific.com

Humidity Barrier Films

This compound (TEMS), and its close analog methyltriethoxysilane (MTES), play a significant role in the creation of humidity barrier films through the sol-gel process. These organosilanes are utilized to impart hydrophobicity to surfaces, thereby reducing water vapor transmission and protecting sensitive materials. The fundamental principle behind their effectiveness lies in the dual nature of the molecule: hydrolyzable ethoxy groups that form a stable siloxane network, and a non-polar methyl group that provides water repellency.

In the sol-gel process, TEMS undergoes hydrolysis and condensation reactions. The ethoxy groups react with water to form silanol (Si-OH) groups, which then condense with other silanol groups to build a cross-linked inorganic silica network (Si-O-Si). This network provides mechanical stability and adhesion to the substrate. Simultaneously, the methyl group, covalently bonded to the silicon atom, remains oriented away from the surface. These organic groups fill porosity within the silica network and significantly lower the surface energy, leading to a hydrophobic character. cambridge.org This effect has been demonstrated in hybrid films where the organic groups concentrate at the surface, increasing the water contact angle and creating a barrier against moisture. cambridge.org

Research on coatings for cellulose (B213188) nanofibril films showed that sol-gel coatings substantially increase surface hydrophobicity. dtu.dk While uncoated films are highly hydrophilic with water contact angles around 24°, coated films can achieve contact angles between 54° and 102°. dtu.dk In specific applications, coatings formulated with methyltriethoxysilane (MTES) and tetraethoxysilane (TEOS) have produced superhydrophobic surfaces with water contact angles as high as 149°. mdpi.com This dramatic increase in water repellency translates to improved barrier properties. For instance, certain UV-curable, organically crosslinked sol-gel coatings have been shown to decrease the water vapor transmission rate (WVTR) by as much as 77% compared to uncoated films. dtu.dk

The effectiveness of these films is influenced by the concentration of the organosilane and the curing conditions. A higher content of the methyl-substituted silane generally enhances the hydrophobic properties of the resulting film. cambridge.org The curing temperature also plays a critical role, as it influences the extent of the hydrolysis and condensation reactions, which in turn affects the final density and integrity of the barrier film.

Synthesis of Specialized Nanomaterials

The surface functionalization of silica nanoparticles is a critical step for tailoring their properties for a vast range of applications. This compound is employed to modify the inherently hydrophilic surface of silica nanoparticles, rendering them hydrophobic. This surface modification is achieved through a silanization reaction where the triethoxysilane group reacts with the silanol groups (Si-OH) present on the silica nanoparticle surface.

The process involves the hydrolysis of the ethoxy groups of this compound to form reactive silanol groups. These newly formed silanols then undergo a condensation reaction with the silanol groups on the silica surface, forming stable covalent Si-O-Si bonds. nih.gov This process effectively grafts the methylsilane moiety onto the nanoparticle. The attached methyl groups form a hydrophobic layer on the particle surface, fundamentally altering its interaction with aqueous and non-aqueous media.

This modification is essential for several reasons:

Enhanced Dispersibility: Functionalized nanoparticles show improved dispersion in non-polar organic solvents and polymer matrices.

Colloidal Stability: Surface modification can prevent the aggregation of nanoparticles in certain media. rsc.org

Controlled Surface Chemistry: The introduction of specific functional groups allows for precise control over the surface energy and chemical reactivity of the nanoparticles.

Research has shown that this functionalization allows for the creation of particles with tunable hydrophobicity, which is crucial for applications such as creating composite materials with specific interfacial properties or in developing specialized coatings. The degree of hydrophobicity can be controlled by the density of the grafted methyl groups on the silica surface.

The synthesis of hollow hybrid silica-silicone nanocapsules often utilizes a templating method, where a sacrificial core is coated with a silica-based shell, and the core is subsequently removed. This compound and its analogs like methyltriethoxysilane (MTES) are used as co-precursors along with a primary silica source, such as tetraethoxysilane (TEOS), to form the hybrid shell. This approach allows for the incorporation of organic (methyl) groups directly into the silica network of the shell.

The general process involves creating an emulsion of core templates, such as oil droplets, in an aqueous solution. rsc.org The silica precursors, including this compound, are then added to the solution. Through hydrolysis and co-condensation, a hybrid silica-silicone shell forms around the template droplets. The final step involves removing the core template, typically through solvent extraction or calcination, leaving behind hollow nanocapsules.

The inclusion of this compound in the shell composition offers distinct advantages:

Hydrophobicity: The methyl groups integrated into the shell wall impart a hydrophobic character to the nanocapsules. researchgate.net

Mechanical Flexibility: The presence of Si-C bonds can introduce more flexibility into the otherwise rigid silica structure.

High Affinity: The resulting hybrid particles exhibit a higher affinity for dispersing in non-polar media and polymer matrices. researchgate.net

However, research has indicated that the reactivity of the silane precursor is a critical factor. For instance, when methyltriethoxysilane (MTES) was used alone for the silica coating, its slow reactivity and low affinity for the template surface resulted in the failure to form hollow structures. researchgate.net To overcome this, MTES was mixed with TEOS, which has a higher condensation rate. By optimizing the MTES/TEOS ratio and allowing for sufficient reaction time, the successful formation of hybrid hollow particles was achieved. researchgate.net This highlights the importance of balancing the reaction kinetics of the different precursors to successfully fabricate these specialized nanostructures.

Functionalizing the surface of superparamagnetic iron oxide nanoparticles (SPIONs) is crucial for their use in biomedical applications, as it enhances their stability in physiological environments and prevents aggregation. mdpi.comnih.gov this compound can be used to impart a hydrophobic character to the surface of SPIONs, which is desirable for their dispersion in non-aqueous media or for specific types of bioconjugation.

The functionalization process involves a silanization reaction where the triethoxy groups of the silane react with the hydroxyl groups present on the surface of the iron oxide nanoparticles. nih.gov This reaction forms stable Fe-O-Si covalent bonds, effectively grafting the methylsilane groups onto the SPION surface. This surface modification serves multiple purposes:

Prevents Aggregation: The coating acts as a steric barrier, preventing the nanoparticles from clumping together due to magnetic and van der Waals forces.

Improves Stability: A silica-based shell can protect the iron oxide core from oxidation and degradation. nih.gov

Modifies Surface Properties: The attached methyl groups transform the hydrophilic surface of the SPIONs into a hydrophobic one, altering their solubility and interaction with biological molecules.

While much of the research on SPION functionalization focuses on silanes with active terminal groups (like amino or thiol groups) for subsequent attachment of biomolecules, the principle of using alkyltrialkoxysilanes like this compound to control surface wettability is well-established. This modification is particularly useful for applications requiring the loading of hydrophobic drugs or for creating SPIONs that can be easily integrated into hydrophobic polymer matrices for composite materials. The process allows for the engineering of SPIONs with tailored surface characteristics for advanced therapeutic and diagnostic platforms. nih.govfrontiersin.org

Surface Modification and Adhesion Promotion Via Triethoxymethylsilane

Mechanisms of Surface Functionalization